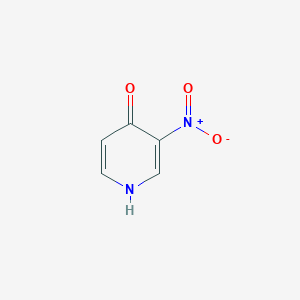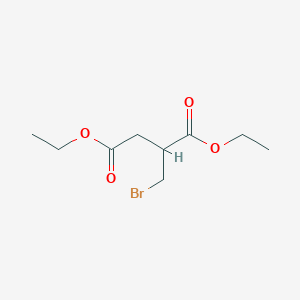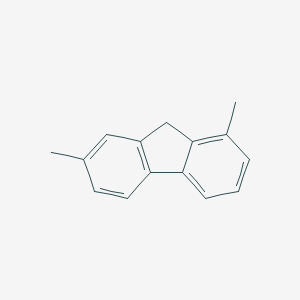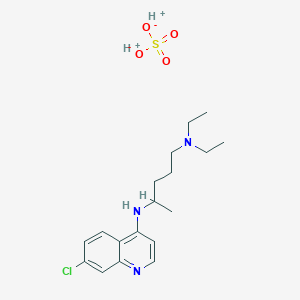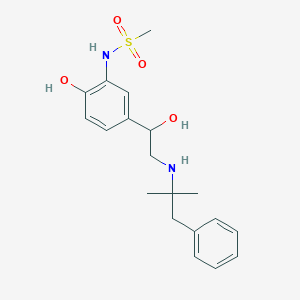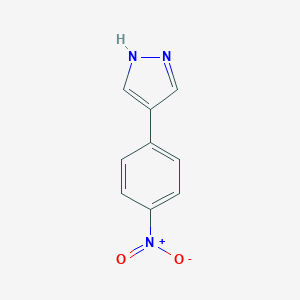
4-(4-nitrophenyl)-1H-pyrazole
概要
説明
4-(4-nitrophenyl)-1H-pyrazole is a compound of interest in various fields of chemistry and materials science due to its unique structure and properties. The interest in pyrazole derivatives stems from their diverse biological activities and applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazones with nitroolefins in a base-mediated process that exhibits a reversed, exclusive 1,3,4-regioselectivity. For instance, the synthesis of 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole has been characterized by IR, NMR, and X-ray diffraction methods, demonstrating the intricate synthesis process and the importance of precise conditions for obtaining the desired product (Evecen et al., 2016).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, such as 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole, has been elucidated using single crystal X-ray diffraction studies, revealing a monoclinic crystal system. Spectroscopic characterization and theoretical calculations, including density functional theory (DFT), provide insights into the optimized molecular geometry, vibrational frequencies, and frontier molecular orbital energies (Kumar et al., 2022).
Chemical Reactions and Properties
Pyrazole derivatives engage in various chemical reactions, with their reactivity influenced by the nitrophenyl group. The base-mediated reaction of hydrazones and nitroolefins leading to pyrazoles demonstrates the complex reactivity and the potential for creating diverse molecular architectures with specific functionalities (Deng & Mani, 2008).
Physical Properties Analysis
The physical properties, including the crystal structure and hydrogen bonding patterns, play a crucial role in determining the stability and solubility of pyrazole derivatives. For example, the study of 3-methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole revealed weak intermolecular C—H⋯O hydrogen bonding contributing to the crystal structure stabilization (Chen et al., 2009).
Chemical Properties Analysis
The chemical properties of 4-(4-nitrophenyl)-1H-pyrazole derivatives are influenced by their functional groups and molecular structure. Studies involving spectroscopic evaluations and quantum chemical calculations provide insights into the electron distribution, tautomerism, and the effects of substituents on the molecular properties. These analyses are crucial for understanding the reactivity and potential applications of these compounds (Ibnaouf et al., 2019).
科学的研究の応用
Catalytic Reduction of 4-Nitrophenol
- Scientific Field: Nanotechnology and Catalysis .
- Application Summary: The catalytic reduction of 4-nitrophenol (4-NP) is a benchmark reaction to assess the activity of nanostructured materials . It’s a universally accepted model catalytic reaction due to easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques .
- Methods of Application: The catalytic reduction of 4-NP is performed in the presence of various reducing agents, such as sodium borohydride (NaBH4), hydrazine (N2H4), etc .
- Results or Outcomes: The study of this reaction allows us to argue numbers of perception, such as size and structure-dependent catalytic activity, structural chemistry of the active nanoparticles, reconstruction of nanoparticles surface and functions of diffusion to control catalytic activity .
Measurement of Beta-Glucosidase Activity
- Scientific Field: Biochemistry and Enzymology .
- Application Summary: 4-Nitrophenyl-β-D-glucopyranoside acts as a chromogenic beta-D-glucosidase substrate used for the measurement of beta-glucosidase activity . It is used in research, biochemical enzyme assays and in vitro diagnostic analysis .
- Methods of Application: The compound is soluble in water, methanol, warm ethanol, dimethyl sulfoxide and dimethylformamide . It is used in aqueous environment for the measurement of beta-glucosidase activity .
- Results or Outcomes: The results of this application are typically presented as the measured activity of the beta-glucosidase enzyme .
Enhanced Hydrolysis of Bis(4-nitrophenyl)phosphate
- Scientific Field: Catalysis and Environmental Science .
- Application Summary: Nanostructured manganese oxides have been used as highly active catalysts for enhanced hydrolysis of bis(4-nitrophenyl)phosphate (BNPP) . This reaction is important for environmental remediation as it helps in the degradation of organic molecules under mild conditions .
- Methods of Application: The nanostructured manganese oxides are prepared via redox reactions of manganese compounds in an aqueous solution . These catalysts are then used for the hydrolysis of BNPP at 328 K .
- Results or Outcomes: The nanostructured manganese oxides exhibited high catalytic activity in the hydrolysis of BNPP . They were also studied in the decomposition of methanol to carbon monoxide and hydrogen as a potential alternative fuel .
Catalytic Reduction of 4-Nitrophenol by Nanostructured Materials
- Scientific Field: Nanotechnology and Catalysis .
- Application Summary: The catalytic reduction of 4-nitrophenol (4-NP) by nanostructured materials is a widely used reaction to examine the activity of catalytic nanostructures in an aqueous environment .
- Methods of Application: The reaction is performed in the presence of various reducing agents, such as sodium borohydride (NaBH4), hydrazine (N2H4), etc .
- Results or Outcomes: The study of this reaction allows us to argue numbers of perception, such as size and structure-dependent catalytic activity, structural chemistry of the active nanoparticles, reconstruction of nanoparticles surface and functions of diffusion to control catalytic activity .
Enhanced Hydrolysis of Bis(4-nitrophenyl)phosphate
- Scientific Field: Catalysis and Environmental Science .
- Application Summary: Nanostructured manganese oxides have been used as highly active catalysts for enhanced hydrolysis of bis(4-nitrophenyl)phosphate (BNPP) . This reaction is important for environmental remediation as it helps in the degradation of organic molecules under mild conditions .
- Methods of Application: The nanostructured manganese oxides are prepared via redox reactions of manganese compounds in an aqueous solution . These catalysts are then used for the hydrolysis of BNPP at 328 K .
- Results or Outcomes: The nanostructured MnO x exhibited high catalytic activity in hydrolysis of phosphate diester-based substrate bis(4-nitrophenyl)phosphate (BNPP) at 328 K . Furthermore, MnO x specimens were also studied in decomposition of methanol to carbon monoxide and hydrogen as a potential alternative fuel .
Catalytic Reduction of 4-Nitrophenol by Nanostructured Materials
- Scientific Field: Nanotechnology and Catalysis .
- Application Summary: The catalytic reduction of 4-nitrophenol (4-NP) by nanostructured materials is a widely used reaction to examine the activity of catalytic nanostructures in an aqueous environment .
- Methods of Application: The reaction is performed in the presence of various reducing agents, such as sodium borohydride (NaBH4), hydrazine (N2H4), etc .
- Results or Outcomes: The study of this reaction allows us to argue numbers of perception, such as size and structure-dependent catalytic activity, structural chemistry of the active nanoparticles, reconstruction of nanoparticles surface and functions of diffusion to control catalytic activity .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-(4-nitrophenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-12(14)9-3-1-7(2-4-9)8-5-10-11-6-8/h1-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNBVJYDTGBDJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNN=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375542 | |
| Record name | 4-(4-nitrophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-nitrophenyl)-1H-pyrazole | |
CAS RN |
114474-26-9 | |
| Record name | 4-(4-nitrophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Nitrophenyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6Z)-10-hydroxy-2-methoxy-3-methylidene-6-propylidene-2-azaspiro[4.5]dec-7-ene-1,4,9-trione](/img/structure/B47260.png)
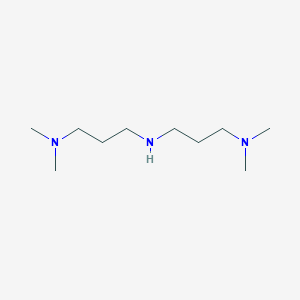
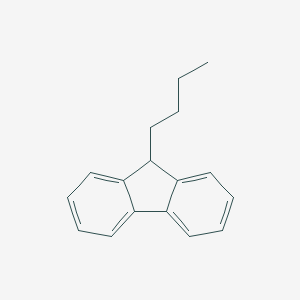
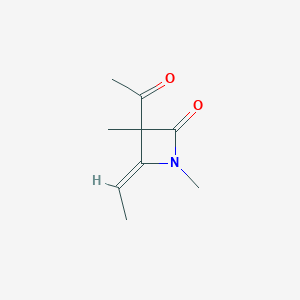
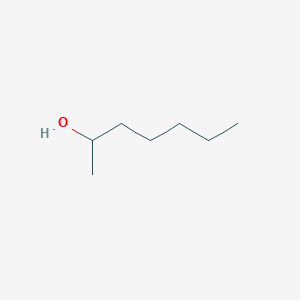
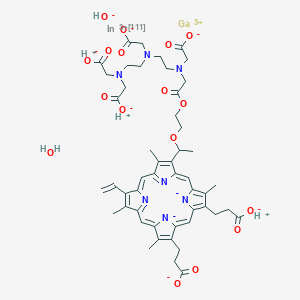

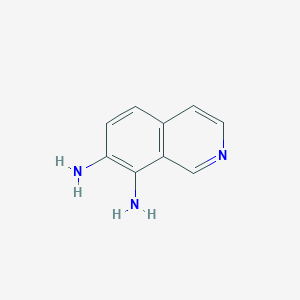
![4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B47277.png)
